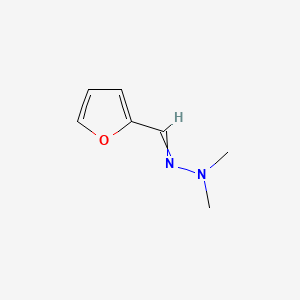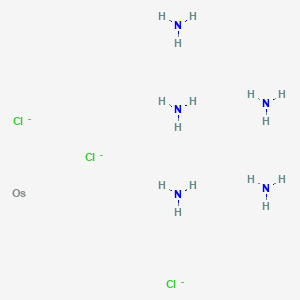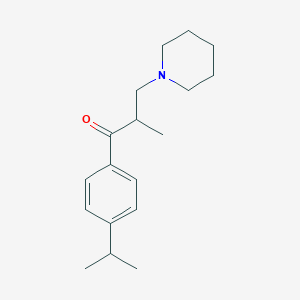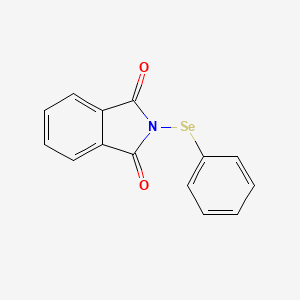
N-(Phénylséléno)phtalimide
Vue d'ensemble
Description
N-(Phenylseleno)phthalimide, also known as N-(Phenylseleno)phthalimide, is a useful research compound. Its molecular formula is C14H9NO2Se and its molecular weight is 302.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Phenylseleno)phthalimide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Phenylseleno)phthalimide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Phenylseleno)phthalimide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dérivation Sélective des Protéines/Peptides Thiols
N-(Phénylséléno)phtalimide: a été utilisé pour la modification sélective des protéines et peptides thiols. Ce processus est crucial pour l'analyse par spectrométrie de masse, car il permet l'identification et la caractérisation des protéines avec une grande spécificité. Les étiquettes au sélénium introduites lors de cette modification peuvent soit être conservées soit supprimées par dissociation induite par collision, ce qui en fait un outil polyvalent pour l'analyse de la structure des protéines {svg_1}.
Protéomique basée sur la spectrométrie de masse
En protéomique, This compound est utilisé pour étiqueter les peptides thiols dans les digests protéiques. Ce marquage est effectué après réduction avec de la tri-n-butylphosphine, permettant un étiquetage rapide et efficace des peptides pour une analyse ultérieure par spectrométrie de masse. Cette méthode fournit une approche novatrice pour la protection des thiols dans la stratégie ascendante de détermination de la structure des protéines {svg_2}.
Réactions d'α-sélénylation en synthèse organique
Le composé est utilisé en synthèse organique, en particulier dans les réactions d'α-sélénylation des aldéhydes et des cétones. Cette réaction est favorisée par le L-prolinamide ou le trifluorométhanesulfonamide de pyrrolidine, permettant l'introduction d'un groupe phénylséléno dans diverses molécules organiques. C'est une étape clé dans la synthèse de composés organiques complexes avec des groupes fonctionnels spécifiques {svg_3}.
Modification des résidus cystéine
Le groupe thiol unique de la cystéine est réactif envers This compound, qui peut être exploité pour modifier les résidus cystéine dans les peptides et les protéines. Cette modification peut influencer l'environnement chimique et l'accessibilité du groupe thiol, ce qui est important pour l'étude de la conformation et de la fonction des protéines {svg_4}.
Bioconjugaison des composés contenant de la cystéine
This compound: peut être utilisé pour la bioconjugaison de composés contenant de la cystéine. Cette application est particulièrement importante dans le développement de systèmes d'administration de médicaments où le ciblage sélectif des groupes thiols est requis pour la conjugaison d'agents thérapeutiques à des molécules porteuses {svg_5}.
Étude de la conformation des protéines
La réactivité de This compound avec les thiols protéiques reflète la conformation de la protéine. Par exemple, dans le cas de la créatine phosphokinase, la protéine native réagit principalement avec un thiol, tandis que la protéine dénaturée peut avoir tous les quatre thiols dérivés. Cette différence fournit des informations sur la structure de la protéine et l'accessibilité de ses groupes thiols {svg_6}.
Étiquetage des digestions enzymatiques
Dans les digestions enzymatiques, This compound est utilisé pour étiqueter les peptides thiols de manière rapide et efficace. Ce marquage est essentiel pour l'analyse de mélanges complexes de protéines, permettant l'identification sélective des peptides contenant des groupes thiols {svg_7}.
Synthèse de composés séléno-organiques
Enfin, This compound est essentiel dans la synthèse de composés séléno-organiques. Il est utilisé pour introduire le groupe PhSe dans les glycals protégés, les cétones, les aldéhydes, les stannanes et les alcènes exocycliques. Ces composés séléno-organiques ont diverses applications, notamment comme intermédiaires dans la synthèse pharmaceutique et comme catalyseurs dans les réactions organiques {svg_8}.
Mécanisme D'action
Target of Action
N-(Phenylseleno)phthalimide is a versatile selenamide reagent . Its primary targets are thiol groups in proteins and peptides . Thiol groups, which contain sulfur, are found in cysteine residues and play crucial roles in protein structure and function .
Mode of Action
The compound interacts with its targets through a process known as derivatization . In this process, N-(Phenylseleno)phthalimide selectively reacts with thiol groups, leading to the formation of a derivative that can be analyzed using mass spectrometry . This interaction is facilitated by the presence of adjacent basic amino acid residues, which stabilize the thiolate form, enhancing the nucleophilic attack on N-(Phenylseleno)phthalimide .
Biochemical Pathways
The derivatization of thiol groups by N-(Phenylseleno)phthalimide affects various biochemical pathways. For instance, it is used in α-selenenylation reactions of aldehydes and ketones . This reaction is promoted by L-prolinamide or pyrrolidine trifluoromethanesulfonamide
Result of Action
The primary result of N-(Phenylseleno)phthalimide’s action is the selective derivatization of thiol groups . This allows for the detailed analysis of proteins and peptides containing these groups . For instance, it has been used to derivatize thiol peptides in protein digests . The selenium tags introduced by the compound can survive or be removed with collision-induced dissociation (CID), making them useful for mass spectrometric analysis .
Action Environment
The action of N-(Phenylseleno)phthalimide can be influenced by various environmental factors. For example, the compound’s reactivity towards thiol groups reflects the chemical environment and accessibility of these groups in proteins and peptides . In the case of creatine phosphokinase, the native protein predominantly has one thiol group reacted with N-(Phenylseleno)phthalimide, while all four thiol groups of the denatured protein can be derivatized . This suggests that the protein’s conformation can significantly influence the compound’s action.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
N-(Phenylseleno)phthalimide plays a crucial role in biochemical reactions by interacting with thiol groups in proteins and peptides. It is used to selectively derivatize thiols, which helps in the mass spectrometric analysis of these biomolecules . The compound reacts with thiol groups to form stable seleno derivatives, which can be easily detected and analyzed. This interaction is particularly useful in studying the structure and function of proteins and peptides, as it allows for the identification and quantification of thiol-containing biomolecules .
Cellular Effects
N-(Phenylseleno)phthalimide has significant effects on various types of cells and cellular processes. It influences cell function by modifying thiol groups in proteins, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to selectively derivatize thiols makes it a valuable tool for studying redox signaling and other cellular processes that involve thiol groups. By modifying thiol groups, N-(Phenylseleno)phthalimide can alter the activity of enzymes and other proteins, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of N-(Phenylseleno)phthalimide involves its interaction with thiol groups in proteins and peptides. The compound reacts with thiol groups to form stable seleno derivatives, which can be detected and analyzed using mass spectrometry . This reaction is facilitated by the nucleophilic attack of the thiol group on the selenium atom in N-(Phenylseleno)phthalimide, resulting in the formation of a covalent bond between the thiol group and the selenium atom . This modification can affect the activity of enzymes and other proteins, leading to changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(Phenylseleno)phthalimide can change over time. The compound is stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, N-(Phenylseleno)phthalimide may degrade, leading to changes in its effectiveness and the nature of its interactions with thiol groups . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of redox signaling and other processes involving thiol groups .
Dosage Effects in Animal Models
The effects of N-(Phenylseleno)phthalimide vary with different dosages in animal models. At low doses, the compound can selectively modify thiol groups without causing significant toxicity . At higher doses, N-(Phenylseleno)phthalimide can have toxic effects, including damage to cellular structures and disruption of cellular function . Studies have shown that there is a threshold dose above which the compound’s toxic effects become more pronounced, leading to adverse effects on animal health .
Metabolic Pathways
N-(Phenylseleno)phthalimide is involved in metabolic pathways that include the modification of thiol groups in proteins and peptides . The compound interacts with enzymes and cofactors that are involved in redox signaling and other cellular processes . By modifying thiol groups, N-(Phenylseleno)phthalimide can affect metabolic flux and the levels of various metabolites . This makes it a valuable tool for studying the regulation of metabolic pathways and the role of thiol groups in cellular metabolism .
Transport and Distribution
Within cells and tissues, N-(Phenylseleno)phthalimide is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to selectively modify thiol groups allows it to accumulate in specific cellular compartments where thiol-containing proteins and peptides are present . This selective distribution can affect the localization and activity of N-(Phenylseleno)phthalimide, influencing its overall effectiveness in biochemical analyses .
Subcellular Localization
The subcellular localization of N-(Phenylseleno)phthalimide is determined by its interactions with thiol-containing proteins and peptides . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . This localization can affect the activity and function of N-(Phenylseleno)phthalimide, as it allows the compound to selectively modify thiol groups in specific cellular regions . This targeted modification can have significant effects on cellular function and metabolism, particularly in terms of redox signaling and other processes involving thiol groups .
Propriétés
IUPAC Name |
2-phenylselanylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2Se/c16-13-11-8-4-5-9-12(11)14(17)15(13)18-10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZFQSLJTWPSDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Se]N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343542 | |
| Record name | N-(Phenylseleno)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71098-88-9 | |
| Record name | N-(Phenylseleno)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(phenylselanyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of N-(Phenylseleno)phthalimide (NPSP)?
A1: N-(Phenylseleno)phthalimide functions as a versatile electrophilic phenylselenium (SePh) donor. [] It selectively reacts with thiols, making it useful for thiol protein/peptide analysis. [, ] The reactivity of NPSP towards thiols can reveal information about the thiol's chemical environment within a peptide and its solvent accessibility within a protein. []
Q2: Can you describe the structural characteristics of NPSP?
A2: Although the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data for NPSP, its structure can be inferred from its name and reactions. It is a phthalimide derivative containing a phenylseleno group attached to the nitrogen atom.
Q3: Which reactions is NPSP commonly used in?
A3: NPSP finds extensive use in various organic reactions, including:
- α-Selenenylation of aldehydes and ketones: NPSP acts as a selenylating agent in these reactions, often catalyzed by L-prolinamide or pyrrolidine trifluoromethanesulfonamide. This leads to the formation of α-phenylselenoaldehydes and α-phenylseleno ketones. [, , , ]
- C-Se cross-coupling reactions: Silver(I)-catalyzed reactions using NPSP facilitate the phenylselenylation of terminal alkynes and organoboronic acids, yielding alkynyl and diaryl selenides. []
- Amidoselenenylation of alkenes: In the presence of a catalyst like TiCl4, NPSP serves as both a nitrogen and selenium source, enabling the formation of vicinal amidoselenides from alkenes. [, ]
- Hydroxyselenylation and silanoxyselenylation of allylic silanols: NPSP mediates both reactions, with regioselectivity dictated by reaction conditions (basic vs. acidic). []
- Cysteine-selective peptide modification: NPSP reacts with free cysteine thiols, attaching a benzeneselenol (SePh) group. This modification aids in cysteine-selective proteomics. []
Q4: What catalysts are often employed in conjunction with NPSP?
A4: Several catalysts are reported to enhance NPSP's reactivity:
- Organocatalysts: L-prolinamide [, ] and pyrrolidine trifluoromethanesulfonamide [] are effective for α-selenenylation of aldehydes and ketones, respectively.
- Lewis Acids: Silver(I) catalysts promote C-Se cross-coupling reactions. []
- Transition Metal Catalysts: TiCl4 catalyzes intermolecular amidoselenenylation of alkenes. [, ]
Q5: How does the structure of NPSP contribute to its reactivity in α-selenenylation reactions?
A5: While specific structure-activity relationship studies on NPSP are not detailed in the abstracts, computational studies using ab initio methods and density functional theory on L-proline and L-prolinamide catalyzed α-selenenylation reactions with NPSP reveal mechanistic insights:
- The rate-limiting step involves the enamine intermediate attacking the selenium atom in NPSP. []
- The prolinamide-catalyzed reaction has a lower transition state energy compared to the proline-catalyzed reaction, explaining its higher experimental efficiency. []
- Hydrogen bonding plays a crucial role in stabilizing transition states during the reaction. []
Q6: Are there specific analytical techniques used to study NPSP and its reactions?
A6:
- Mass Spectrometry (MS): NPSP derivatization, coupled with on-column digestion and electrochemical reduction, enables rapid bottom-up proteomics. [] Tandem MS analysis is utilized to study selenamide-derivatized peptide ions. [] UVPD (ultraviolet photodissociation) at 266 nm selectively cleaves the S-Se bond in NPSP-tagged peptides, facilitating cysteine-selective peptide identification. [, ]
- Gas Chromatography-Mass Spectrometry (GC/MS): Used to analyze NPSP-treated samples, such as basil plants cultivated using different farming practices. []
Q7: Have any alternatives or substitutes for NPSP been explored in the reported research?
A7: While the abstracts do not directly compare NPSP with alternative reagents, the use of N-bromosuccinimide (NBS) in conjunction with quaternary ammonium halides for generating mixed halogens for halolactonization is mentioned. [] This suggests potential alternative pathways for achieving similar transformations.
Q8: What are the limitations of using NPSP?
A8: One identified limitation involves its use with tri-n-butylphosphine for converting alcohols to selenides, where 3-phthalimido derivative formation is observed in allylic 3-sterols. [] This highlights potential side reactions and the need for careful consideration of substrate structure.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




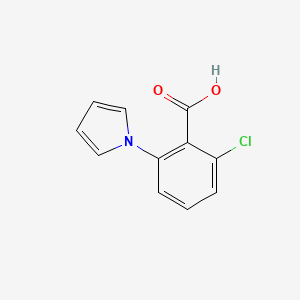
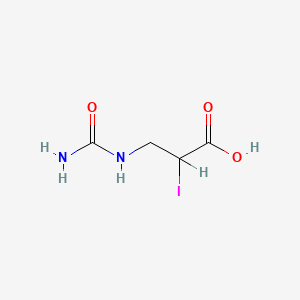
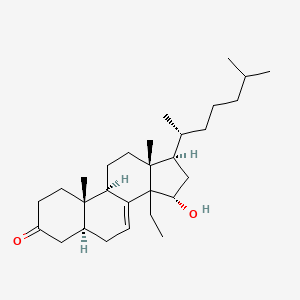
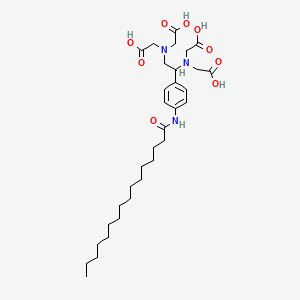
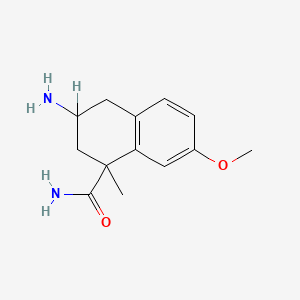

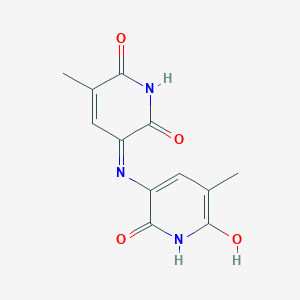

![(1S,2S,4S,8S,9S,11S,13S)-8-(2-chloroacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1200379.png)
